Sulfamethoxazole sodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

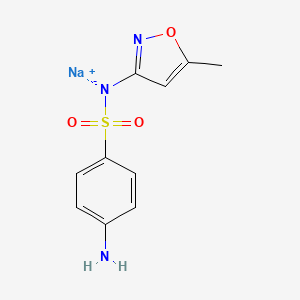

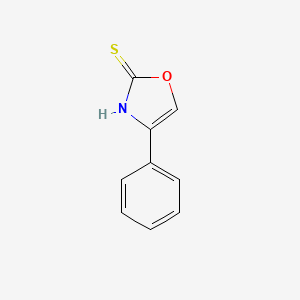

Sulfamethoxazole sodium: is a sulfonamide antibiotic that is commonly used in combination with trimethoprim to treat a variety of bacterial infections. It is particularly effective against infections of the urinary tract, respiratory system, and gastrointestinal tract . This compound works by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and replication .

Mechanism of Action

Target of Action

Sulfamethoxazole sodium primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and division .

Mode of Action

This compound is a sulfonamide antibiotic that inhibits bacterial dihydrofolic acid synthesis due to its structural similarity to an endogenous substrate, para-aminobenzoic acid (PABA) . Most bacteria meet their need for folic acid by synthesizing it from PABA, as opposed to Animalia that require exogenous folic acid sources . By inhibiting dihydropteroate synthetase, this compound prevents the formation of dihydropteroic acid, a precursor to folic acid .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by this compound disrupts the synthesis of folic acid in bacteria . This disruption blocks two consecutive steps in the biosynthesis of nucleic acids and proteins, which are necessary for bacterial growth and division . The affected pathways lead to the inhibition of bacterial DNA growth and cell division or replication .

Pharmacokinetics

This compound is rapidly absorbed following oral administration . It undergoes hepatic acetylation and glucuronidation, with a protein binding of approximately 70% . The elimination half-life is around 10 hours, and it is primarily excreted renally .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and division . By disrupting the synthesis of folic acid, an essential component for the production of nucleic acids and proteins, this compound effectively halts the proliferation of bacteria .

Action Environment

The degradation and removal of this compound in the environment can be influenced by various factors such as temperature, pH, initial SMX concentration, and additional carbon sources . Microbial degradation plays a significant role in the removal of this compound from the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfamethoxazole sodium is synthesized from sulfamethoxazole through a salification process. The process involves the reaction of sulfamethoxazole with a base, such as sodium hydroxide, under cryogenic conditions. This method ensures thorough salification and improves the solubility of the final product .

Industrial Production Methods: The industrial production of this compound involves dissolving sulfamethoxazole in a sodium hydroxide solution, followed by temperature-controlled reflux. This method ensures complete reaction and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sulfamethoxazole sodium undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Chemistry: Sulfamethoxazole sodium is used as a model compound in studies involving sulfonamide chemistry and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study bacterial resistance mechanisms and the effects of sulfonamide antibiotics on bacterial growth .

Medicine: Medically, this compound is used to treat bacterial infections, particularly those caused by susceptible strains of bacteria. It is also used in combination with other antibiotics to enhance efficacy and reduce resistance .

Industry: In the pharmaceutical industry, this compound is used in the formulation of various antibiotic medications. It is also used in the development of new antibiotic formulations and drug delivery systems .

Comparison with Similar Compounds

Sulfadiazine: Another sulfonamide antibiotic with a similar mechanism of action but different pharmacokinetic properties.

Sulfisoxazole: A sulfonamide antibiotic with a broader spectrum of activity compared to sulfamethoxazole sodium.

Sulfamethizole: A sulfonamide antibiotic with a shorter half-life and different clinical applications.

Uniqueness: this compound is unique in its combination with trimethoprim, which provides a synergistic effect by inhibiting two consecutive steps in the folic acid synthesis pathway. This combination reduces the likelihood of bacterial resistance and enhances the overall efficacy of the treatment .

Properties

CAS No. |

4563-84-2 |

|---|---|

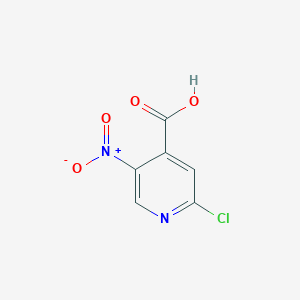

Molecular Formula |

C10H11N3NaO3S |

Molecular Weight |

276.27 g/mol |

IUPAC Name |

sodium;(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)azanide |

InChI |

InChI=1S/C10H11N3O3S.Na/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9;/h2-6H,11H2,1H3,(H,12,13); |

InChI Key |

CFNQJJGJKVHAME-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NO1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na] |

Key on ui other cas no. |

4563-84-2 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Sulfamethoxazole sodium and how does it impact bacterial growth?

A1: this compound, often used in conjunction with Trimethoprim, acts as an antibacterial agent by disrupting the folic acid synthesis pathway in bacteria. Specifically, it competitively inhibits dihydropteroate synthase, an enzyme crucial for incorporating para-aminobenzoic acid (PABA) into dihydropteroic acid, a precursor to folic acid. This inhibition effectively halts bacterial growth and proliferation. [, ]

Q2: What is the significance of the emerging multiple drug resistance in pneumococci to this compound?

A2: Research indicates an alarming trend of multiple drug resistance in pneumococci, including resistance to this compound, particularly in South Africa. [] This resistance poses significant challenges for treating pneumococcal infections, as it limits treatment options and may lead to treatment failures. The emergence of resistant strains, specifically serotypes 6B, 14, and 19F, emphasizes the need for ongoing surveillance, prudent antibiotic use, and the development of novel therapeutic strategies. []

Q3: Can this compound cause allergic reactions, and if so, how is this diagnosed?

A3: Yes, this compound, even when present in ophthalmic solutions, can elicit immediate hypersensitivity reactions such as contact urticaria syndrome. [] Diagnosis often involves prick tests using the suspected formulation and its individual ingredients. A positive reaction, indicated by a wheal and flare response on the skin, helps identify the specific allergen. [] This highlights the importance of allergy testing in individuals experiencing adverse reactions to ophthalmic solutions containing this compound.

Q4: How is this compound quantified in pharmaceutical formulations, and what is the significance of this analysis?

A4: A high-performance liquid chromatography (HPLC) method using a bare silica column and an aqueous solvent mobile phase has been developed for the accurate determination of this compound in ophthalmic solutions. [] This method demonstrates high sensitivity, with a quantitation limit of 1.0 µg/mL, and excellent recovery rates, ranging from 98.9% to 99.9%. [] Accurate quantification is crucial for quality control purposes, ensuring the correct dosage is delivered and minimizing the risk of adverse effects or therapeutic failures.

Q5: Can this compound be studied in a model organism to assess its potential to disrupt thyroid hormone synthesis?

A5: Yes, zebrafish eleutheroembryos have been successfully employed as a vertebrate model to evaluate the potential of this compound to disrupt thyroid hormone synthesis. [] This model, using the Thyroxine-immunofluorescence quantitative disruption test (TIQDT), demonstrated that this compound can indeed impair thyroid gland function. [] Zebrafish offer a powerful tool for understanding the potential endocrine-disrupting effects of this compound and other chemicals, providing valuable insights for risk assessment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1356893.png)

![tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B1356894.png)